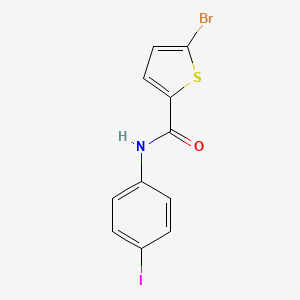

5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

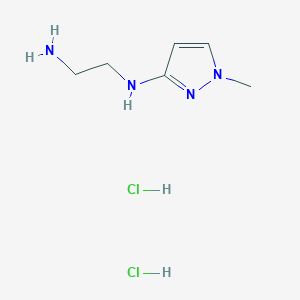

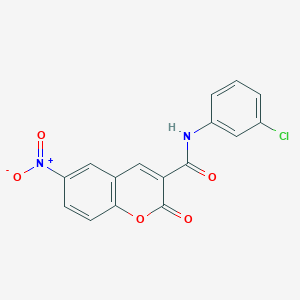

“5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The nitrogen in the carboxamide group is further substituted with a 4-iodophenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have a planar thiophene ring with the bromine, carboxamide, and 4-iodophenyl groups extending out from the plane of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of related compounds. For example, 5-Bromo-2-thiophenecarboxaldehyde has a boiling point of 105-107 °C at 11 mmHg and a density of 1.607 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has shown various methods for synthesizing thiophene derivatives, like 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide. These methods include multi-step reactions starting from thiophene, utilizing reagents like thionyl chloride, bromine, and various catalysts (L. Hongbin et al., 2011).

Catalytic Approaches and Computational Applications : Different methodologies for synthesizing pyrazole-thiophene-based amide derivatives have been developed. These include reactions involving bromothiophene carboxylic acid and pyrazole, with a focus on their electronic structure and nonlinear optical (NLO) properties (Iram Kanwal et al., 2022).

Pharmacological Applications

Antimalarial Properties : Benzothiophene derivatives, similar in structure to this compound, have shown potential as inhibitors of Plasmodium enoyl‐ACP reductase, suggesting their utility in antimalarial drug development (T. Banerjee et al., 2011).

Anticancer Activity : Thiophene derivatives have been studied for their potential anticancer activity, with several compounds showing inhibitory effects against various cell lines. The structure of these compounds, particularly the presence of a thiophene ring, plays a crucial role in their bioactivity (A. Atta & E. Abdel‐Latif, 2021).

Material Science Applications

- Photostabilizers for Polymers : New thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride), demonstrating their potential in enhancing the durability of polymers against UV radiation and degradation (A. Balakit et al., 2015).

Future Directions

The future directions for “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would depend on its potential applications. Thiophene derivatives have shown a wide variety of applications including in the fields of materials chemistry, agrochemicals, and pharmaceuticals . Therefore, “this compound” could potentially be used in these areas.

Properties

IUPAC Name |

5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrINOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOCGRVPUNNXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrINOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(4-methyl-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2658350.png)

![ethyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2658359.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)

![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2658367.png)

![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)